molecular formula C10H4N2OS B8214342 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile

2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile

Cat. No. B8214342
M. Wt: 200.22 g/mol
InChI Key: GBBRGVXKTMQPSL-UHFFFAOYSA-N
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Description

2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile is a useful research compound. Its molecular formula is C10H4N2OS and its molecular weight is 200.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Derivatives : It is used in synthesizing novel pyridine and naphthyridine derivatives (Abdelrazek et al., 2010). Additionally, it assists in the synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles (Bakavoli et al., 2009) and is involved in creating fused thiazole derivatives like thiazolo[3,2-c]pyrimidine and pyrazolo[3,4-d]-1,3-thiazol (Salah Eldin, 2003).

  • Construction of Novel Heterocycles : The compound is pivotal in constructing novel dispiro heterocycles through 1,3-dipolar cycloaddition processes (Dandia et al., 2011).

  • Synthesis of Pharmacologically Important Derivatives : Its reaction with phenyl isothiocyanate leads to the synthesis of important fused pyrimidine derivatives with potential pharmacological applications (Abdel‐Latif et al., 2007).

  • Development of Push-Pull Dyes : It is used in the design and synthesis of new push-pull dyes, which vary based on the amines used, for potential applications in organic electronic devices (Pigot et al., 2020).

  • Solar Cell Applications : The compound is integral in the development of organic solar cells, as seen in the creation of small molecule acceptors with high power conversion efficiencies (Xie et al., 2018), and in the enhancement of photovoltaic properties in binary devices (Kang et al., 2019).

  • Optoelectronic Properties in Organic Electronics : Research indicates its use in developing dyes with narrow band gaps and effective absorption in the visible spectrum, suitable for organic electronics (Bakiev et al., 2018).

properties

IUPAC Name

2-(4-oxocyclopenta[c]thiophen-6-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2OS/c11-2-6(3-12)7-1-10(13)9-5-14-4-8(7)9/h4-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBRGVXKTMQPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CSC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Reactant of Route 2
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Reactant of Route 3
Reactant of Route 3
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Reactant of Route 4
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Reactant of Route 5
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Reactant of Route 6
2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.